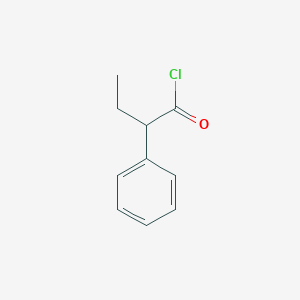

2-Phenylbutyryl chloride

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMHCMPIAYMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308142 | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36854-57-6 | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36854-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036854576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36854-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylbutyryl Chloride

Conventional Laboratory Synthesis Routes

The preparation of 2-Phenylbutyryl chloride in a laboratory setting typically involves the conversion of 2-Phenylbutyric acid using a suitable chlorinating agent. This process is a cornerstone of organic synthesis, allowing for the transformation of a relatively stable carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for further chemical reactions.

Reaction of 2-Phenylbutyric Acid with Thionyl Chloride

The most common and widely utilized method for synthesizing this compound is the reaction of 2-Phenylbutyric acid with thionyl chloride (SOCl₂). smolecule.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is a better leaving group. This intermediate then decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, to yield the final this compound product.

A typical laboratory procedure involves adding thionyl chloride to a solution of 2-phenylbutyric acid in a solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally allowed to proceed overnight at room temperature. Following the reaction, the volatile components are removed under vacuum, and the remaining liquid is purified by vacuum distillation to yield this compound. Yields for this method have been reported to be around 68%.

Alternative Chlorinating Agents (e.g., Phosphorus Pentachloride)

While thionyl chloride is prevalent, other chlorinating agents can also be employed to synthesize this compound. Phosphorus pentachloride (PCl₅) is a viable alternative for this transformation. lookchem.comfigshare.com The reaction of a carboxylic acid with PCl₅ yields the corresponding acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. wikipedia.org

The general reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Though effective, the use of phosphorus pentachloride can be less favored than thionyl chloride because the byproduct, phosphoryl chloride, has a boiling point that can be close to that of the desired acyl chloride, potentially complicating purification. wikipedia.org Other reagents like oxalyl chloride can also be used and are sometimes preferred in laboratory settings, especially when mild reaction conditions are required. smolecule.comlookchem.com

Industrial Scale Production Processes and Considerations

On an industrial scale, the synthesis of acyl chlorides like this compound requires careful consideration of factors such as cost, safety, and environmental impact. While the thionyl chloride route is common, its use of a toxic and hazardous chemical presents challenges for large-scale production. google.com

Processes for industrial production often focus on optimizing reaction conditions to maximize yield and purity while ensuring safety and minimizing waste. For a similar compound, 4-phenylbutyryl chloride, an industrial process involves reacting 4-phenylbutyric acid with thionyl chloride in a chlorinated hydrocarbon solvent like dichloromethane. google.com The product is then isolated by vacuum distillation to remove the solvent and excess thionyl chloride. google.com Key considerations for large-scale production include the efficient removal of byproducts like HCl and SO₂ and the use of solvents that can be recycled. The purity of the final product is critical, with standards often requiring greater than 97% purity. nbinno.com

Stereoselective Synthesis of Enantiopure this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(-)-2-Phenylbutyryl chloride and (S)-(+)-2-Phenylbutyryl chloride. These enantiomerically pure forms are valuable as chiral building blocks and derivatizing agents in analytical chemistry. lookchem.comchemicalbook.com

Kinetic Resolution Approaches with Chiral Alcohols

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent. The kinetic resolution of racemic this compound has been successfully demonstrated using sterically hindered chiral secondary alcohols. chemicalbook.comsigmaaldrich.comresearchgate.net In this process, one enantiomer of the this compound reacts faster with the chiral alcohol to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. This allows for the separation of the two enantiomers. This method has proven to be a viable approach for determining the absolute configuration of secondary alcohols. researchgate.net

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer a green and highly selective alternative for producing enantiopure compounds. While specific enzymatic synthesis of this compound is not extensively detailed in the provided search results, the use of enzymes in related transformations is well-established. For instance, lipases are used in the synthesis of glycerol (B35011) phenylbutyrate from glycerol and 4-phenylbutyric acid. google.com

The synthesis of enantiopure (S)-(+)-2-Phenylbutyryl chloride has been achieved starting from (S)-(+)-2-phenylbutyric acid and reacting it with thionyl chloride. nih.govasm.org This indicates that if an enantiomerically pure starting material is available, it can be converted to the corresponding enantiopure acyl chloride using conventional methods. The challenge then lies in the enantioselective synthesis or resolution of the parent carboxylic acid. Biocatalytic methods, such as enzymatic hydrolysis of a racemic ester of 2-phenylbutyric acid, could be a potential route to obtain the enantiopure acid required for the synthesis of enantiopure this compound.

Asymmetric Derivativation Strategies for Chiral Reagents

The synthesis of enantiomerically pure this compound is a critical endeavor, largely driven by its utility as a chiral derivatizing agent for the resolution and analysis of enantiomers in other molecules, such as amino acids, diols, and neurotransmitter derivatives. nih.govsmolecule.comresearchgate.net A key strategy to obtain enantiopure this compound involves the use of chiral auxiliaries to direct the stereoselective formation of the chiral center at the C2 position of the butyryl chain. This approach typically involves the diastereoselective alkylation of a prochiral enolate derived from a carboxylic acid precursor, followed by the removal of the auxiliary and subsequent conversion to the acyl chloride.

One of the most well-established and effective methods for asymmetric alkylation relies on the use of chiral oxazolidinone auxiliaries, famously developed by David A. Evans. researchgate.net This methodology allows for the introduction of an alkyl group to a carboxylic acid derivative with a high degree of stereocontrol. The general principle involves the temporary attachment of a chiral auxiliary to a prochiral carboxylic acid, in this case, phenylacetic acid. The chiral auxiliary then directs the approach of an electrophile, such as an ethyl halide, to one face of the resulting enolate, leading to the formation of one diastereomer in excess.

The process commences with the acylation of a chiral oxazolidinone auxiliary, for instance, a valine-derived or phenylalanine-derived oxazolidinone, with phenylacetyl chloride. This reaction forms an N-acyloxazolidinone. The resulting imide is then deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a chiral enolate. The geometry of this enolate is controlled by the steric influence of the substituent on the chiral auxiliary.

The subsequent alkylation of this chiral enolate with an ethylating agent, like ethyl iodide or ethyl bromide, proceeds with high diastereoselectivity. The bulky group on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in the preferential formation of one of the two possible diastereomeric products.

Table 1: Representative Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary

| Entry | Chiral Auxiliary | Base | Electrophile | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Ethyl Iodide | THF | >95:5 |

| 2 | (4S)-4-isopropyloxazolidin-2-one | NaHMDS | Ethyl Bromide | THF | >98:2 |

Note: The data in this table is illustrative of typical results obtained in asymmetric alkylation reactions using Evans-type chiral auxiliaries for the synthesis of α-substituted carboxylic acids and is based on established principles of asymmetric synthesis.

Following the diastereoselective alkylation step, the chiral auxiliary is cleaved from the alkylated product. This is commonly achieved through hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide, which yields the enantiomerically enriched 2-phenylbutyric acid. The chiral auxiliary can often be recovered and reused, adding to the efficiency of the process.

The final step is the conversion of the enantiopure 2-phenylbutyric acid into the desired this compound. This is a standard transformation accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govsmolecule.com This reaction proceeds with retention of configuration at the chiral center, thus providing the enantiomerically pure (R)- or (S)-2-phenylbutyryl chloride. For example, starting with (S)-2-phenylbutyric acid and treating it with thionyl chloride will yield (S)-2-phenylbutyryl chloride. nih.gov

This synthetic route, employing a chiral auxiliary, represents a robust and predictable method for accessing specific enantiomers of this compound, which are invaluable tools in the field of stereochemical analysis.

Mechanistic Studies of 2 Phenylbutyryl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of 2-phenylbutyryl chloride, involving the replacement of the chloride leaving group by a nucleophile. chemistrytalk.org This process is central to the synthesis of various derivatives such as esters and amides.

Detailed Analysis of Addition-Elimination Pathways

The generally accepted mechanism for nucleophilic acyl substitution is the addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com This two-step process is initiated by the nucleophilic attack on the electrophilic carbonyl carbon of the this compound. libretexts.org This attack leads to the formation of a tetrahedral intermediate, breaking the carbon-oxygen π bond. chemistrysteps.comyoutube.com Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. chemistrysteps.comlibretexts.org

The reaction can be influenced by the nature of the nucleophile. Strong, negatively charged nucleophiles typically follow a base-catalyzed mechanism, which is a two-step process. youtube.com In contrast, neutral or weak nucleophiles may proceed through an uncatalyzed or acid-catalyzed pathway, which can involve additional proton transfer steps. chemistrytalk.orgyoutube.com

Role of Leaving Group Effects in Reaction Kinetics

The reactivity of acyl chlorides can be compared to other carboxylic acid derivatives. For instance, the steric hindrance around the carbonyl group can affect the rate of nucleophilic attack. Compared to a less sterically hindered acyl chloride like butyryl chloride, the phenyl group in this compound might introduce some steric bulk, potentially influencing the reaction kinetics.

Influence of Solvent Polarity and Reaction Conditions

The choice of solvent plays a critical role in the reactivity of this compound. Polar aprotic solvents can be particularly effective in facilitating nucleophilic substitution reactions. sci-hub.box Such solvents are capable of solvating the charged intermediates and transition states, thereby stabilizing them and accelerating the reaction. For instance, in certain reactions, dipolar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to be advantageous, likely due to their ability to stabilize zwitterionic intermediates. sci-hub.box The reaction temperature is another important parameter that can be adjusted to control the reaction rate and, in some cases, the selectivity of the reaction.

Electrophilic Aromatic Substitution with this compound

Beyond its reactivity at the acyl carbon, this compound can also participate in electrophilic aromatic substitution (EAS) reactions, specifically Friedel-Crafts acylation. sigmaaldrich.com In this type of reaction, the acyl group is introduced onto an aromatic ring.

Friedel-Crafts Acylation Reactions and Catalysis

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The catalyst activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. sigmaaldrich.comchemguide.co.uk This acylium ion then acts as the electrophile that is attacked by the electron-rich aromatic ring. sigmaaldrich.com

The reaction typically proceeds to give monoacylated products because the newly introduced acyl group is deactivating, making the aromatic ring less susceptible to further substitution. organic-chemistry.orglibretexts.org A variety of Lewis acids can be employed as catalysts, and their choice can influence the reaction conditions and outcomes. oup.com

Table 1: Examples of Catalysts in Friedel-Crafts Acylation

| Catalyst | Aromatic Substrate | Acylating Agent | Product | Yield (%) |

| AlCl₃ | Benzene (B151609) | Ethanoyl chloride | Phenylethanone | High |

| [ReBr(CO)₅] | Toluene | Benzoyl chloride | 4-Methylbenzophenone | High |

This table provides general examples of Friedel-Crafts acylation and is not specific to this compound due to a lack of detailed research findings in the provided search results.

Regioselectivity and Stereoselectivity in Aromatic Systems

The position of acylation on a substituted aromatic ring is governed by the directing effects of the substituents already present on the ring. In the case of Friedel-Crafts acylation with substrates like toluene, the methyl group directs the incoming acyl group primarily to the para position, with some ortho substitution also possible. libretexts.org The regioselectivity can be influenced by factors such as the nature of the catalyst and the reaction temperature. libretexts.orgd-nb.info For instance, in the acetylation of 3,3′-dimethylbiphenyl, the reaction conditions were found to significantly influence the distribution of isomers. d-nb.info

Stereoselectivity can also be a consideration, particularly when the acyl chloride itself is chiral, such as (R)- or (S)-2-phenylbutyryl chloride. The use of such chiral reagents can lead to the formation of diastereomeric products if the aromatic substrate is also chiral or prochiral. The stereochemical outcome of these reactions can be influenced by the catalyst and reaction conditions.

Transition Metal-Catalyzed Reactions

This compound serves as a versatile substrate in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon bonds under specific catalytic conditions. The reactivity of its acyl chloride group is harnessed in cross-coupling reactions, particularly those catalyzed by palladium and nickel complexes. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and acyl chlorides like this compound can participate as electrophilic partners. sigmaaldrich.com The Suzuki-Miyaura coupling, which traditionally pairs an organoboron compound with an organic halide, is a prominent example of such transformations. fishersci.eslibretexts.orgresearchgate.net The general utility of palladium catalysis extends to the coupling of acyl chlorides with various organometallic reagents.

Research has demonstrated that this compound can undergo palladium-catalyzed coupling. For instance, it reacts with 4-methoxybenzoyl chloride in a reaction catalyzed by a palladium complex, PdBr(Ph)(PPh₃)₂, to form 1-(4-methoxyphenyl)-2-phenyl-2-buten-1-one. chemicalbook.com This transformation highlights the capacity of this compound to act as a precursor to α,β-unsaturated ketones through cross-coupling processes.

The general mechanism for such palladium-catalyzed couplings involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.me

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-chlorine bond of this compound, forming a Pd(II) acyl complex. This is often the rate-determining step. libretexts.orgfiveable.me

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the chloride and forming a new Pd(II) intermediate with two organic ligands. fiveable.meharvard.edu

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then enter another cycle. libretexts.orgfiveable.me

The choice of ligands, base, and solvent is crucial for the efficiency and success of these reactions. sigmaaldrich.comharvard.edu

Table 1: Example of a Palladium-Catalyzed Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 4-Methoxybenzoyl chloride | PdBr(Ph)(PPh₃)₂ | 1-(4-methoxyphenyl)-2-phenyl-2-buten-1-one | chemicalbook.com |

Nickel-catalyzed cross-electrophile couplings have emerged as a powerful strategy for C(sp²)–C(sp³) bond formation, precluding the need for pre-formed organometallic nucleophiles. chemrxiv.org These reactions couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. chemrxiv.orgnih.gov Acid chlorides can also serve as electrophilic partners in such couplings. researchgate.net

While direct examples involving this compound are not extensively detailed in the literature, the principles of nickel-catalyzed reductive coupling of acid chlorides are well-established. For instance, nickel catalysis enables the coupling of acid chlorides with Katritzky salts or alkyl halides to produce ketones. researchgate.netchemrxiv.org The reaction typically employs a nickel(II) precatalyst, a ligand such as phenanthroline or a pyridine-based ligand, and a reductant like zinc or manganese powder. nih.govnih.govcaltech.edu The ability to engage relatively unreactive and abundant organic chlorides makes this methodology highly valuable. nih.gov

The key challenge in cross-electrophile coupling is achieving selectivity for the cross-coupled product over homocoupled byproducts. nih.gov The choice of ligand and additives, such as lithium chloride (LiCl) or halide co-catalysts (bromide or iodide), is critical in controlling the reaction pathway and preventing deleterious side reactions. nih.govnih.gov

The mechanisms of transition metal-catalyzed reactions are complex and can vary based on the metal, ligands, and substrates involved.

Palladium Catalytic Cycle: As previously mentioned, the Pd-catalyzed cross-coupling of this compound generally follows a well-understood cycle. libretexts.orgharvard.edu

Pd(0)L₂ + R-COCl → R-CO-Pd(II)(Cl)L₂ : Oxidative addition of this compound to the active Pd(0) catalyst.

R-CO-Pd(II)(Cl)L₂ + R'-M → R-CO-Pd(II)(R')L₂ + M-Cl : Transmetalation with an organometallic reagent (R'-M).

R-CO-Pd(II)(R')L₂ → R-CO-R' + Pd(0)L₂ : Reductive elimination to yield the ketone product and regenerate the catalyst.

Nickel Catalytic Cycle: The mechanism for nickel-mediated cross-electrophile coupling is more debated and can proceed through multiple pathways. researchgate.net Two plausible mechanisms are the sequential reduction pathway and a radical chain mechanism. caltech.edu

Sequential Reduction: In this model, the Ni(0) complex, formed by the reduction of a Ni(II) precatalyst, undergoes oxidative addition with one electrophile (e.g., an aryl halide). The resulting Ni(II) intermediate is then reduced to a Ni(I) species, which reacts with the second electrophile (e.g., an acyl chloride) to form a Ni(III) intermediate. Reductive elimination from this high-valent species yields the cross-coupled product.

Radical Chain Mechanism: An alternative pathway involves the formation of radical intermediates. caltech.edu For example, a Ni(I) species might react with an alkyl halide to generate an alkyl radical. Concurrently, a Ni(0) species reacts with the acyl chloride to form a Ni(II)-acyl complex. The alkyl radical can then combine with this complex to form a Ni(III) intermediate, which reductively eliminates the ketone product and a Ni(I) species that propagates the radical chain. caltech.edu The detection of radical species and the outcomes of radical clock experiments often provide evidence for this pathway. researchgate.net

Radical Reactions Involving this compound

Beyond metal catalysis, this compound can participate in reactions proceeding through radical intermediates. The generation of acyl radicals from acyl chlorides opens up alternative pathways for chemical transformations.

Acyl radicals are versatile, nucleophilic intermediates that can be generated from various precursors, including acyl chlorides. researchgate.netnih.gov Modern photochemical methods allow for the generation of these radicals under mild, metal-free conditions. researchgate.net For instance, an organic photocatalyst, upon excitation by visible light, can activate an acyl chloride via a nucleophilic acyl substitution path, leading to the formation of an acyl radical. researchgate.net

Once generated, the 2-phenylbutyryl radical can engage in several types of reactions. A common transformation is the Giese-type addition, where the nucleophilic acyl radical adds to an electron-poor olefin. researchgate.netnih.gov This creates a new carbon-carbon bond and a new radical intermediate, which can then be trapped or participate in further steps to yield the final product. The reactivity of acyl radicals provides a complementary approach to traditional ionic chemistry for the synthesis of ketones and other carbonyl-containing compounds. nih.gov

Table 2: General Methods for Acyl Radical Generation

| Precursor | Method | Conditions | Reference |

|---|---|---|---|

| Acyl Chlorides | Photochemical | Visible light, organic photocatalyst | researchgate.net |

| Aldehydes | Photochemical | Visible light, photoredox catalyst, H-atom transfer | nih.gov |

| α-Ketoacids | Photoredox Catalysis | Visible light, Ru or Ir catalyst, oxidative decarboxylation | nih.gov |

| Acyl Selenides | Radical Initiator | Bu₃SnH, AIBN | nih.gov |

Radical reactions often proceed via a chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. rutgers.edulibretexts.org

Initiation: This is the initial step where the radical species is first created. In the context of this compound, this could be the homolytic cleavage of a bond induced by light or a chemical initiator. libretexts.org For example, the interaction of photo-excited catalyst with the acyl chloride can lead to the formation of the 2-phenylbutyroyl radical. researchgate.net

Initiation Step Example: Photocatalyst + hν → Photocatalyst*

Photocatalyst* + R-COCl → [Complex] → R-CO• + ...

Propagation: These are the "chain" steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.org A typical propagation sequence involving the 2-phenylbutyroyl radical (R-CO•) and an alkene (CH₂=CHX) would be:

Addition: The acyl radical adds to the alkene: R-CO• + CH₂=CHX → R-CO-CH₂-C•HX

Atom Transfer: The resulting radical abstracts an atom (e.g., hydrogen) from another molecule to give the final product and regenerate a chain-carrying radical. rutgers.edu

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org Due to the very low concentration of radicals, termination steps are rare compared to propagation steps.

Termination Step Examples: R-CO• + R-CO• → R-CO-CO-R or R'• + R'• → R'-R'

The efficiency of a radical chain process depends on the relative rates of the propagation and termination steps. The presence of radical inhibitors can halt the reaction, which is often used as experimental evidence for a radical chain mechanism. rutgers.edu

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at an atomic level. Through theoretical modeling, it is possible to elucidate reaction mechanisms, identify transient intermediates, and predict the energetic landscape of chemical transformations. These studies are crucial for understanding the underlying factors that govern the reactivity and selectivity of this acyl chloride in various chemical processes. While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, the principles and methodologies can be understood by examining research on analogous acyl chlorides.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. For a molecule like this compound, DFT calculations can map out the potential energy surfaces of its reactions, such as nucleophilic acyl substitution.

DFT studies on the reactivity of acyl chlorides, for instance in Friedel-Crafts acylation or hydrolysis, typically investigate the step-by-step mechanism of the reaction. researchgate.netresearchgate.net These calculations can distinguish between different possible pathways, such as a concerted (one-step) or a stepwise (multi-step) mechanism involving a tetrahedral intermediate. For example, in the reaction of an acyl chloride with a nucleophile, DFT can be used to calculate the energies of the reactants, the tetrahedral intermediate, the transition states, and the products.

A study on the reaction of various acyl chlorides with a model lysine (B10760008) nucleophile using the M06-2X/6-311++G(d,p) level of theory found that the reaction can proceed through either a concerted or a stepwise process. researchgate.net The nature of the acyl chloride and the reaction environment influences which pathway is favored. For highly reactive acyl chlorides, the reaction tends to be a concerted process with a single transition state. researchgate.net

In a specific instance involving a derivative of 2-phenylbutyric acid, time-dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level was employed to calculate the molecular energies of the diastereomeric products formed after a reaction with (±)-2-phenylbutyryl chloride. chemicalbook.comnih.gov The calculations showed a lower molecular energy for the product formed from the (2R)-enantiomer, which helped in the stereochemical assignment of the related natural product. chemicalbook.com This highlights how DFT can be used to rationalize stereochemical outcomes based on the relative stability of the products.

General findings from DFT studies on analogous acyl chlorides suggest that the phenyl group and the ethyl group at the α-carbon of this compound would have significant electronic and steric influences on its reactivity, affecting the stability of intermediates and the heights of activation barriers.

A critical aspect of computational studies on reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, locating the transition state structures via DFT calculations is key to understanding the reaction kinetics.

Once a transition state is located, its structure can be analyzed to understand the geometry of the reacting molecules at the point of maximum energy. For instance, in a nucleophilic acyl substitution, the TS would show the partial formation of the bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond.

The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡) of the reaction. This value is a direct indicator of the reaction rate; a lower activation energy corresponds to a faster reaction. DFT calculations have been used to determine activation energies for reactions of similar acyl chlorides. For example, in the Al₂Cl₆-catalyzed Friedel-Crafts acylation of benzene with benzoyl chloride, the rate-determining step was found to be the formation of the acylium ion. researchgate.netscielo.br

For the reaction of acyl chlorides with a model amine nucleophile, DFT calculations have shown that the activation barriers are generally low, indicating high reactivity. researchgate.net For a series of benzoyl chlorides, these barriers were calculated to be between 0.8 and 1.7 kcal/mol. researchgate.net While specific values for this compound are not available, similar low barriers would be expected for its reactions with strong nucleophiles.

The table below illustrates hypothetical activation energies for the reaction of this compound with different nucleophiles, based on general trends observed for other acyl chlorides.

| Reaction | Nucleophile | Hypothetical Activation Energy (kcal/mol) | Reaction Type |

| Hydrolysis | H₂O | 10-15 | Stepwise |

| Aminolysis | NH₃ | 5-10 | Stepwise/Concerted |

| Alcoholysis | CH₃OH | 8-12 | Stepwise |

This table presents illustrative data based on typical values for acyl chlorides and should not be considered as experimentally verified data for this compound.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the dynamics of reaction intermediates and the role of the solvent. While DFT calculations provide static pictures of energy minima and transition states, MD simulations can model the system's evolution over time, providing insights into conformational changes, solvent effects, and the stability of transient species.

For a reaction involving this compound, MD simulations could be used to study the behavior of the tetrahedral intermediate formed during a nucleophilic attack. These simulations would track the positions and velocities of all atoms in the system, including the intermediate and the surrounding solvent molecules, over a period of time.

MD simulations can reveal how solvent molecules arrange themselves around the reaction intermediate and how this solvation shell stabilizes or destabilizes the intermediate. For instance, in a polar solvent, the partially charged atoms of the tetrahedral intermediate would be stabilized by dipole-dipole interactions with the solvent molecules. This explicit consideration of the solvent environment is a key advantage of MD simulations over continuum solvent models often used in DFT calculations.

Although specific MD simulation studies on the reaction intermediates of this compound are not found in the literature, this technique is widely applied in computational chemistry to understand complex reaction dynamics in solution. Such studies would be invaluable for a complete understanding of the reactivity of this compound in a realistic chemical environment.

Advanced Applications in Organic Synthesis

Synthesis of Complex Pharmaceutical Intermediates

2-Phenylbutyryl chloride serves as a key building block in the synthesis of various pharmaceutical intermediates. Its ability to readily acylate amines and alcohols is fundamental to constructing the core structures of several active pharmaceutical ingredients.

Derivatization of Anthranilic Acid

This compound is utilized in the derivatization of anthranilic acid (2-aminobenzoic acid), a precursor in the synthesis of various pharmaceuticals and dyes. The reaction involves the acylation of the amino group of anthranilic acid with this compound. A specific example is the synthesis of 3,5-diiodo-N-2-phenylbutyryl-anthranilic acid, where the derivatization is followed by iodination. ontosight.ai Such derivatives are of research interest for their potential biological activities, including applications in medical imaging due to the presence of iodine, a good X-ray absorber. ontosight.ai

While negligible enzymatic hydrolysis has been noted for anthranilic acid acylated with a phenylbutyryl group by penicillin amidases, the chemical synthesis itself is a straightforward and important transformation. bibliotekanauki.pl

Preparation of Phenothiazine (B1677639) Derivatives

Phenothiazine and its derivatives are an important class of compounds with a wide range of pharmacological activities. This compound is employed in the preparation of certain phenothiazine derivatives. chemicalbook.com These derivatives have been investigated for their potential as reversible inhibitors of human butyrylcholinesterase. oup.com The synthesis typically involves the acylation of the nitrogen atom of the phenothiazine ring system.

Synthesis of Glycerol (B35011) Phenylbutyrate and Related Esters

Glycerol phenylbutyrate is a triglyceride used for the chronic management of urea (B33335) cycle disorders (UCDs). googleapis.com It is important to note that the synthesis of this pharmaceutical is achieved using 4-phenylbutyryl chloride , a structural isomer of this compound. googleapis.comacs.orggoogle.comed.gov The process involves the activation of 4-phenylbutyric acid with an agent like thionyl chloride to form 4-phenylbutyryl chloride, which is then esterified with glycerol. googleapis.comacs.orggoogle.com

However, this compound is used to synthesize other esters with therapeutic potential. For instance, its reaction with diethylaminoethoxyethanol yields butamirate, a compound with antispasmodic activity. archive.org

Functionalization of Colistin (B93849) Nonapeptide Derivatives

Colistin, a polymyxin (B74138) antibiotic, can be chemically modified to alter its antimicrobial spectrum and activity. One such modification is the acylation of the N-terminus of colistin nonapeptide, a derivative of colistin. This is achieved by reacting the nonapeptide with various acid chlorides. oup.comresearchgate.net This general method allows for the introduction of different acyl groups to the α-amino group of the nonapeptide molecule. oup.comresearchgate.net The antimicrobial activity of the resulting α-N-acyl colistin nonapeptide derivatives is influenced by the chemical structure of the acyl group, including its carbon chain length. tandfonline.comoup.com While a specific synthesis using this compound is not detailed, the established methodology for N-terminal acylation with acid chlorides provides a clear pathway for its potential use in creating novel colistin nonapeptide derivatives. oup.comresearchgate.net

Role in Asymmetric Synthesis and Chiral Auxiliaries

The chiral center in this compound makes it a valuable tool in the field of asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating racemic mixtures into their constituent enantiomers. ed.gov This technique relies on the different reaction rates of the two enantiomers with a chiral reagent or catalyst. Racemic this compound itself can be resolved through reactions with sterically hindered chiral secondary alcohols. chemicalbook.com

Furthermore, chiral enantiomers of this compound are employed as chiral derivatizing agents to determine the enantiomeric composition of other molecules. For example, (R)-(-)-2-phenylbutyryl chloride is used to derivatize dopamine (B1211576) and its metabolites for analysis by gas chromatography-mass spectrometry (GC-MS). chemicalbook.comoup.com Similarly, (S)-(+)-2-phenylbutyryl chloride serves as a derivatizing reagent for the hydroxyl groups of various diols, enabling their enantiomeric assay in biological fluids. chemicalbook.comoup.com This application is crucial for studying metabolic pathways and the toxicology of these substances. oup.com

The table below summarizes the applications of chiral this compound as a derivatizing agent:

| Chiral Reagent | Analyte | Application |

| (R)-(-)-2-Phenylbutyryl chloride | Dopamine, Salsolinol (B1200041), Norsalsolinol (B182580) | Determination in human brain samples by GC-MS. chemicalbook.comoup.com |

| (S)-(+)-2-Phenylbutyryl chloride | 1,2-Propanediol, 1,3-Butanediol (B41344), 1,3-Pentanediol | Enantiomeric assay in biological fluids by GC-MS. chemicalbook.comoup.com |

Application as Chiral Derivatization Reagent for GC-MS Analysis

This compound serves as a crucial chiral derivatizing agent, particularly for the analysis of stereoisomers using Gas Chromatography-Mass Spectrometry (GC-MS). By reacting with chiral molecules, it forms diastereomeric derivatives that can be separated and quantified, which is essential in neurochemical and biological fluid analysis.

The enantiomers of this compound, (R)-(-) and (S)-(+), are used to determine the stereochemistry of various analytes. For instance, (R)-(-)-2-phenylbutyryl chloride is employed to resolve and quantify dopamine and its derivatives, such as salsolinol and norsalsolinol, in human brain tissue. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsmolecule.com This is significant for research into conditions like alcoholism and Parkinson's disease. smolecule.com Similarly, the (S)-(+)-enantiomer is used to derivatize hydroxyl groups in diols, enabling the GC-MS assay of enantiomers of compounds like 1,2-propanediol and 1,3-butanediol in biological fluids. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Despite its utility, some studies have noted drawbacks with this method for certain analytes. For example, when analyzing salsolinol stereoisomers, the use of (R)-2-phenylbutyryl chloride has been associated with poor recovery and potential stereoisomer conversion during the analytical process, prompting exploration of alternative derivatization techniques. grantome.com

Table 1: Application of this compound as a Chiral Derivatizing Agent

| Derivatization Reagent | Analyte(s) | Matrix/Application | Analytical Method |

| (R)-(-)-2-Phenylbutyryl chloride | Dopamine, Salsolinol, Norsalsolinol | Human Brain Samples | GC-MS |

| (S)-(+)-2-Phenylbutyryl chloride | 1,2-Propanediol, 1,3-Butanediol, 1,3-Pentanediol | Biological Fluids | GC-MS |

Synthesis of Chiral β-Lactams via Staudinger Reactions

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for synthesizing β-lactams, a class of compounds famous for their antibacterial properties. sci-hub.boxorganic-chemistry.org this compound is a key precursor for generating ethylphenylketene, an unsymmetrical ketene used in these syntheses. sci-hub.boxorganic-chemistry.org

In modern asymmetric synthesis, the reaction is often catalyzed by chiral nucleophiles, such as N-heterocyclic carbenes (NHCs), which react with the ketene to form a chiral enolate intermediate. sci-hub.box This intermediate then reacts with an imine to produce the β-lactam. The stereochemical outcome of the reaction (the ratio of cis to trans diastereomers) is highly dependent on several factors. Research has shown that the steric bulk of the NHC catalyst and the choice of solvent significantly influence the diastereoselectivity of the final β-lactam product. sci-hub.box This catalytic approach allows for the synthesis of β-lactams with high diastereo- and enantioselectivities, which are valuable as non-natural β-amino acids and other medicinal products. sci-hub.boxdcu.ie However, developing a three-component Staudinger reaction using acid chlorides like this compound as ketene precursors can be challenging due to potential side reactions. vapourtec.com

Table 2: Factors Influencing Diastereoselectivity in NHC-Catalyzed Staudinger Reactions

| Factor | Influence on Reaction | Finding |

| NHC Catalyst Structure | Steric bulk affects the approach of the imine. | Markedly affected the cis/trans ratio of the β-lactam product. sci-hub.box |

| Solvent | Can influence the stability and reactivity of intermediates. | Significantly influenced the diastereoselectivity. sci-hub.box |

| Imine Substituent | Electronic properties can affect reaction rates. | Less critical in determining the stereochemical outcome. sci-hub.box |

| Temperature | Can affect reaction kinetics and selectivity. | Less critical in determining the stereochemical outcome. sci-hub.box |

Challenges in Asymmetric Cyclopentanone Synthesis

While this compound is effective in intermolecular reactions, its application in certain intramolecular cyclizations has proven challenging. Specifically, attempts to use it for the asymmetric synthesis of substituted cyclopentanones have been unsuccessful. dcu.ie

The proposed synthetic route involved the in-situ generation of ethylphenylketene from this compound, followed by an intramolecular cycloaddition. However, this reaction did not proceed as anticipated. dcu.ie The primary reason cited for this failure is steric hindrance. The presence of the ethyl group at the alpha-position of the acyl chloride appears to impede the initial, necessary step of alpha-proton abstraction by an amine base to generate the ketene. dcu.ie This steric congestion makes the formation of the ketene intermediate, and thus the subsequent ring-formation, significantly more difficult compared to less substituted acyl chlorides. dcu.ie

Generation of Ketene Intermediates and Cycloaddition Reactions

A principal application of this compound in organic synthesis is its role as a precursor to ethylphenylketene. sci-hub.box This highly reactive ketene is not typically isolated but is generated in situ through the dehydrochlorination of this compound, usually with a tertiary amine base like triethylamine (B128534) or Hünig's base. dcu.ieresearchgate.netunt.edu

Once formed, ethylphenylketene is a versatile intermediate for various cycloaddition reactions. mit.edu The most prominent of these is the [2+2] cycloaddition with imines (the Staudinger reaction) to form β-lactams, as previously discussed. sci-hub.box

Beyond reacting with imines, ethylphenylketene can also undergo [2+2] cycloaddition with other ketenes. In a process catalyzed by chiral alkaloids, ethylphenylketene (as the "acceptor" ketene) can react with a "donor" ketene (e.g., generated from propionyl chloride) to synthesize chiral β-lactones. researchgate.net A significant challenge in this reaction is minimizing the undesired homodimerization of the more reactive donor ketene. This is often achieved by controlling the reaction conditions, such as the slow addition of the donor ketene's acyl chloride precursor via a syringe pump. researchgate.net

Synthesis of Agrochemicals and Specialty Chemicals

This compound serves as a valuable intermediate in the production of various commercial chemicals, including agrochemicals and specialty pharmaceuticals. nbinno.comcymitquimica.com Its utility stems from its ability to introduce the 2-phenylbutanoyl moiety into a target molecule through acylation reactions. smolecule.comcymitquimica.com

In the agrochemical sector, it is reportedly used in the synthesis pathway of herbicides such as glyphosate (B1671968) and butachlor. yacooscience.com In the pharmaceutical and specialty chemical field, it is a key building block for the synthesis of Butamirate. theswissbay.ch Butamirate, the ester of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol, is a non-opioid cough suppressant with antispasmodic activity. theswissbay.ch It is synthesized by reacting this compound with the corresponding amino alcohol. theswissbay.ch

Table 3: Examples of Products Synthesized from this compound

| Product Name | Chemical Class | Application Area |

| Butamirate | Ester / Amine | Pharmaceutical (Antitussive) |

| Glyphosate (synthesis intermediate) | Herbicide | Agrochemical |

| Butachlor (synthesis intermediate) | Herbicide | Agrochemical |

Exploration in Materials Science Applications

While this compound is a well-established reagent in organic and medicinal chemistry, its application in the field of materials science is not well-documented in the available literature. Chemical suppliers and databases categorize it under building blocks for organic synthesis, but specific examples of its incorporation into polymers, functional materials, or other materials science applications are notably absent from peer-reviewed studies. smolecule.comsigmaaldrich.com This suggests that the potential of this compound as a monomer or functionalizing agent for materials remains a largely unexplored area, representing an opportunity for future research.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 2-phenylbutyryl chloride. Both ¹H NMR and ¹³C NMR are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The chemical shifts and coupling patterns of these signals are unique to the molecule's structure. For instance, spectra have been recorded on Varian A-60 and Jeolco Minimar 60 mHz or Jeolco NMR PS-100 100 mHz spectrometers, often using carbon tetrachloride or deuterated chloroform (B151607) as the solvent with tetramethylsilane (B1202638) (TMS) as an internal standard. nih.govunt.edu

NMR is also instrumental in mechanistic studies, allowing researchers to monitor the progress of reactions involving this compound and to identify intermediates and products. sci-hub.se

Table 1: Representative NMR Data for this compound

| Nucleus | Instrument | Solvent | Reference |

| ¹H | Varian A-60 | Carbon Tetrachloride | TMS nih.govunt.edu |

| ¹³C | Varian CFT-20 | Chloroform-d | TMS spectrabase.com |

This table is for illustrative purposes. Specific chemical shifts (ppm) and coupling constants (Hz) would be detailed in a full spectral analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The molecular weight of this compound is approximately 182.65 g/mol . sigmaaldrich.comlgcstandards.com

Upon ionization in the mass spectrometer, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center reports a mass spectrum for this compound with a total of 81 peaks. nih.gov The most prominent peaks (base peak) and other significant fragments provide a "fingerprint" for the compound. For this compound, the top peak is observed at an m/z of 91, with other high-intensity peaks at m/z 119 and 117. nih.gov The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio can lead to characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks two mass units apart. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. wiley-vch.de

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 182.65 g/mol | sigmaaldrich.comlgcstandards.com |

| Top Peak (m/z) | 91 | nih.gov |

| 2nd Highest Peak (m/z) | 119 | nih.gov |

| 3rd Highest Peak (m/z) | 117 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

A strong absorption band is typically observed in the region of 1760-1690 cm⁻¹ due to the C=O (carbonyl) stretching of the acyl chloride group. libretexts.org The presence of the phenyl group is indicated by C-H stretching vibrations for aromatic rings, which appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations for the aliphatic portions of the molecule are observed below 3000 cm⁻¹. vscht.cz The C-Cl stretching vibration is also expected to be present in the fingerprint region of the spectrum. docbrown.info

IR spectra have been recorded using various techniques, including as a neat liquid between sodium chloride discs or using Attenuated Total Reflectance (ATR) with instruments like the Bruker Tensor 27 FT-IR. nih.govunt.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Acyl Chloride) | 1760-1690 | Stretch libretexts.org |

| Aromatic C-H | > 3000 | Stretch vscht.cz |

| Aliphatic C-H | < 3000 | Stretch vscht.cz |

| C-Cl | ~780-580 | Stretch docbrown.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity and Derivatization Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound, GC-MS is particularly valuable for assessing purity and for applications involving derivatization.

This compound is frequently used as a chiral derivatizing agent. sigmaaldrich.com For instance, (R)-(-)-2-phenylbutyryl chloride is used to determine the enantiomers of dopamine (B1211576) and its derivatives, such as salsolinol (B1200041) and norsalsolinol (B182580), in human brain samples. sigmaaldrich.comsigmaaldrich.com Similarly, (S)-(+)-2-phenylbutyryl chloride is employed to derivatize hydroxyl groups for the GC-MS assay of enantiomers of diols like 1,2-propanediol and 1,3-butanediol (B41344) in biological fluids. sigmaaldrich.comnih.gov The resulting diastereomeric derivatives can be separated by GC and identified by their mass spectra, allowing for the quantification of individual enantiomers.

However, challenges such as poor recovery and potential stereoisomer conversion during analysis have been noted in some applications, leading to the exploration of alternative derivatization methods. grantome.com

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound and for the analysis of reaction mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the provided context, the principles of HPLC are applicable. For related compounds, such as glycerol (B35011) phenylbutyrate, HPLC is used to monitor reaction progress and to assess final product purity, with purities greater than 99% being achievable. google.com The development of a rapid UHPLC (Ultra-High Performance Liquid Chromatography) method for benzalkonium chloride demonstrates the potential for high-throughput analysis. novonordiskpharmatech.com HPLC methods are typically validated for parameters such as linearity, precision, and accuracy. novonordiskpharmatech.comfortuneonline.org

Gas Chromatography (GC) is widely used to assess the purity of this compound, with commercial grades often exceeding 97% purity as determined by GC. It is also used in kinetic resolution studies of racemic this compound. sigmaaldrich.com Chiral GC, using columns such as Chiraldex B-DM, is specifically employed for the analysis of chiral compounds and their derivatives. researchgate.net The Kovats retention index, an important GC parameter, has been reported for this compound on a semi-standard non-polar column. nih.gov

Future Directions and Emerging Research Areas

Development of Greener and More Sustainable Synthesis Methods

The chemical industry is increasingly focusing on the adoption of green chemistry principles to minimize its environmental footprint. While specific research on greener synthesis routes for 2-phenylbutyryl chloride is not extensively documented in publicly available literature, the general trend in organic synthesis points towards the exploration of more sustainable alternatives to traditional methods. These emerging methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising area is the move away from harsh chlorinating agents, such as thionyl chloride and oxalyl chloride, which are commonly used to convert carboxylic acids to their corresponding acyl chlorides. While effective, these reagents generate stoichiometric amounts of acidic byproducts. Future research is likely to focus on catalytic methods that can achieve this transformation with higher atom economy.

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks and environmentally benign solvents. Research into sourcing 2-phenylbutanoic acid, the precursor to this compound, from bio-based materials could significantly improve the sustainability profile of the compound. Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could further reduce the environmental impact of its synthesis. Industry-focused publications suggest a trend towards "green chemistry initiatives" and providing "green chemistry solutions" to customers, indicating a commercial interest in more sustainable practices for compounds like this compound. scribd.comitec.com.vnscribd.com

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, offering pathways to reactions with higher selectivity, increased efficiency, and milder reaction conditions. While specific novel catalytic systems for the synthesis of this compound are not widely reported, the broader field of acyl chloride synthesis provides insights into potential future directions.

Research in catalysis for amide bond formation, a common application of acyl chlorides, has seen the development of various catalysts that could potentially be adapted for the synthesis of the acyl chloride itself. whiterose.ac.ukresearchgate.net For instance, the use of transition metal catalysts or organocatalysts to facilitate the conversion of carboxylic acids to acyl chlorides under milder conditions is an active area of research. Such catalysts could offer improved functional group tolerance and reduce the need for protecting groups, leading to more efficient synthetic routes.

The application of biocatalysis, using enzymes or whole-cell systems, represents a frontier in sustainable chemistry. whiterose.ac.uk While currently more established for other transformations, the discovery or engineering of enzymes capable of catalyzing the formation of acyl chlorides from carboxylic acids would be a significant breakthrough. This approach could offer unparalleled selectivity and operate under environmentally benign aqueous conditions.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology are transforming chemical manufacturing from batch processing to continuous production, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis and use of reactive intermediates like this compound are particularly well-suited for this technology. The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for precise control over reaction parameters such as temperature and mixing, which is crucial when handling highly reactive substances.

A notable example of the application of flow chemistry involving this compound is the optimization of a ketene (B1206846) cycloaddition reaction with cyclohexene. mit.edu In this work, the reaction was monitored by HPLC to maximize the yield, demonstrating the potential for fine-tuning reaction outcomes in a continuous setup. mit.edu This approach not only improves yield but also enhances safety by minimizing the accumulation of hazardous intermediates. The ability to readily and rapidly scale up reactions in flow chemistry is a significant advantage for industrial production. mit.edu

Future research in this area will likely focus on developing integrated flow systems for the multi-step synthesis of molecules where this compound is an intermediate. This could involve the in-situ generation and immediate consumption of this compound, thereby avoiding its isolation and storage, which can be challenging due to its reactivity and sensitivity to moisture.

Table 1: Comparison of Batch vs. Flow Chemistry for Reactions Involving this compound

| Feature | Batch Processing | Flow Chemistry / Microreactor Technology |

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety due to small reaction volumes and better heat dissipation. |

| Process Control | Difficult to achieve precise control over temperature and mixing. | Precise control over reaction parameters leading to better reproducibility. |

| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the system for longer or in parallel. mit.edu |

| Efficiency | May have lower yields and generate more byproducts. | Often leads to higher yields and improved selectivity. mit.edu |

| Handling of Reactive Intermediates | Isolation and storage of intermediates like this compound can be hazardous. | In-situ generation and immediate use of reactive intermediates is possible. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. While the direct application of AI and ML to the synthesis of this compound is not yet documented, the general methodologies being developed are highly relevant.

ML models can be trained on large datasets of chemical reactions to recognize patterns and predict the most likely products of a given set of reactants and reagents. nih.govacs.org For a reaction involving an acyl chloride like this compound, an ML model could predict the outcome of its reaction with various nucleophiles, taking into account factors like sterics and electronics. nih.govacs.org This predictive power can accelerate the discovery of new reactions and reduce the number of experiments required in the laboratory.

Furthermore, AI can be used for retrosynthetic analysis, proposing synthetic pathways for complex target molecules. By incorporating knowledge of reactions involving this compound, these tools could identify it as a key building block and suggest efficient ways to incorporate it into a larger molecule. The development of human-interpretable machine learning models is also a promising area, as it would allow chemists to understand the reasoning behind a model's prediction and gain new chemical insights.

One of the challenges in this field is the potential for bias in the training data, which can lead to inaccurate predictions. researchgate.net Future work will likely focus on developing more robust and unbiased models and generating high-quality, standardized reaction data to train them.

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. While the direct biological synthesis of a reactive compound like this compound is unlikely, bio-inspired and biocatalytic approaches offer promising avenues for the synthesis of its precursors and for its subsequent transformations.

Enzymatic synthesis is a key area of exploration. researchgate.net For instance, the use of enzymes for the synthesis of N-acyl-amino acids, which traditionally relies on acyl chlorides, is being investigated as a greener alternative. researchgate.netnih.gov This approach avoids the use of harsh chemicals and can be performed in an environmentally friendly manner. researchgate.netnih.gov Lipases and other hydrolases are being explored for their ability to catalyze acylation reactions, and while their natural function is typically hydrolysis, they can be used for synthesis under specific conditions. nih.gov

The enzymatic activation of carboxylic acids is another area of active research. While chemical methods often require harsh reagents, enzymes can activate carboxylic acids under mild conditions, for example, by forming thioesters with coenzyme A. researchgate.net Although not a direct route to acyl chlorides, these activated intermediates can then be used in a variety of acylation reactions. The development of chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, could lead to novel and efficient synthetic routes involving this compound or its derivatives.

Future research in this area will likely focus on enzyme discovery and engineering to develop biocatalysts with tailored activities for the synthesis and transformation of compounds like this compound. The goal is to mimic the efficiency and selectivity of natural biosynthetic pathways in an industrial setting.

Q & A

Q. Table 1: Analytical Techniques for Purity Assessment

Q. Table 2: Reactivity Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (e.g., DCM, toluene) | Reduces hydrolysis |

| Temperature | 0–25°C | Balances kinetics/stability |

| Nucleophile Basicity | Moderate (e.g., pyridine) | Enhances acylation rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。